

Propargyl-PEG1-NHS Ester Bioconjugation: A Step-by-Step Guide for Researchers

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Compound of Interest

Compound Name: *Propargyl-PEG1-NHS ester*

Cat. No.: *B610220*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

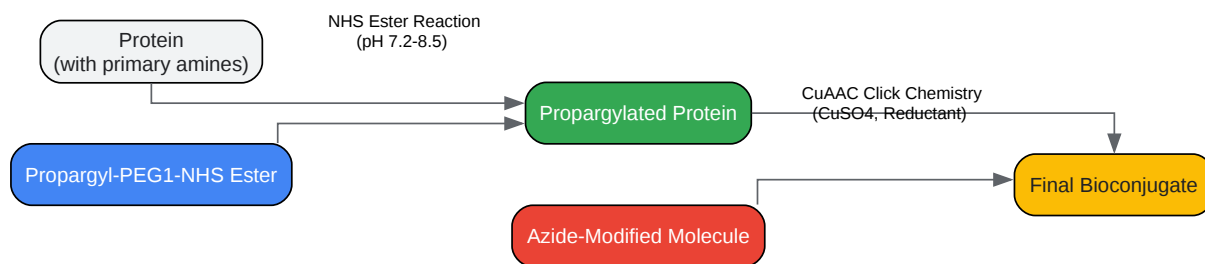
Introduction

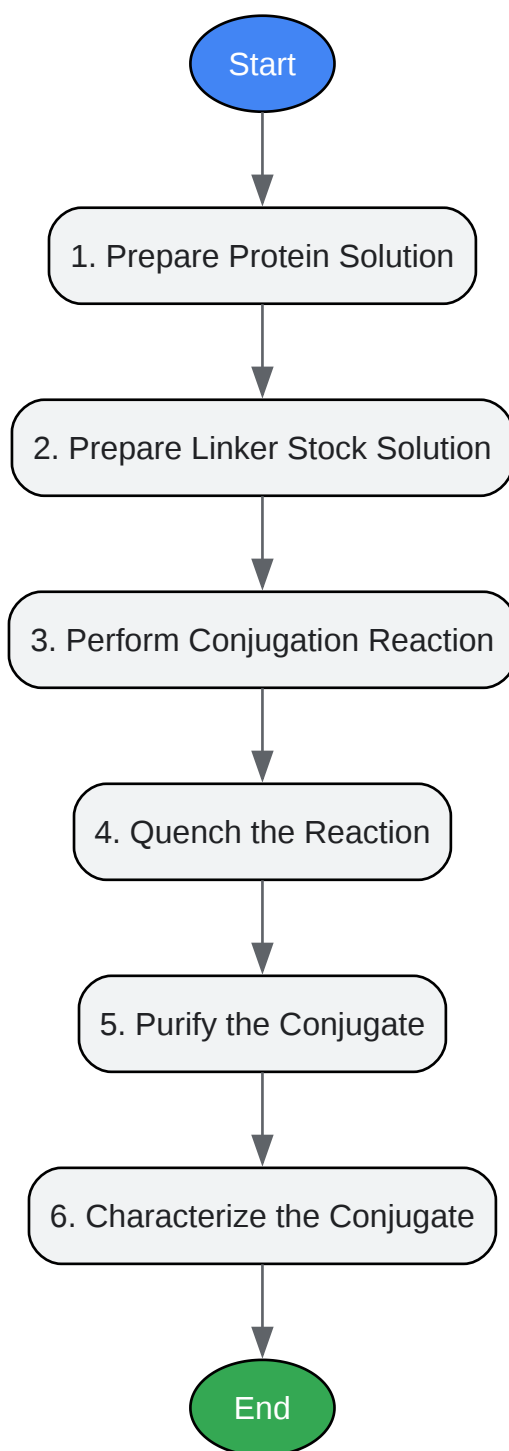
Propargyl-PEG1-NHS ester is a versatile heterobifunctional crosslinker commonly employed in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This reagent features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal propargyl group. The NHS ester facilitates the covalent attachment of the linker to primary amines (e.g., the side chain of lysine residues or the N-terminus) on biomolecules such as antibodies and proteins, forming a stable amide bond. The propargyl group serves as a handle for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This dual functionality allows for a two-step conjugation strategy, providing precise control over the introduction of desired moieties onto a biomolecule. The short polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.

This document provides a detailed, step-by-step guide to the bioconjugation of **Propargyl-PEG1-NHS ester** to a model protein (e.g., an antibody), including protocols for the initial amine labeling, purification of the conjugate, and a subsequent click chemistry reaction.

Chemical Reaction Workflow

The bioconjugation process using **Propargyl-PEG1-NHS ester** involves a two-stage reaction. The first stage is the acylation of primary amines on the protein by the NHS ester. The second stage is the copper-catalyzed click chemistry reaction between the introduced propargyl group and an azide-containing molecule.





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